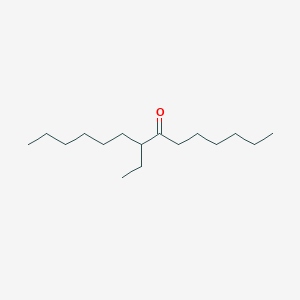
(Z)-4-Nonenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-Nonenoic acid is an unsaturated carboxylic acid with the molecular formula C9H16O2 It features a double bond in the Z (cis) configuration at the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-4-Nonenoic acid can be synthesized through several methods:
Oxidation of Alkenes: One common method involves the oxidation of nonene using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) followed by hydrolysis to yield the carboxylic acid.
Hydrolysis of Nitriles: Another method involves the hydrolysis of 4-nonenenitrile using acidic or basic conditions to produce this compound.
Grignard Reactions: The reaction of a Grignard reagent with carbon dioxide (CO2) followed by acidification can also yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust and efficient oxidizing agents. The choice of method depends on factors such as cost, yield, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-4-Nonenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce nonanedioic acid (azelaic acid) using strong oxidizing agents like potassium permanganate.
Reduction: The double bond can be reduced to yield nonanoic acid using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed:
Oxidation: Nonanedioic acid (azelaic acid)
Reduction: Nonanoic acid
Substitution: Various esters and amides
Wissenschaftliche Forschungsanwendungen
(Z)-4-Nonenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Z)-4-Nonenoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to lipid metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Nonanoic Acid: A saturated analog of (Z)-4-Nonenoic acid, lacking the double bond.
Azelaic Acid: A dicarboxylic acid derived from the oxidation of this compound.
Oleic Acid: Another unsaturated fatty acid with a double bond in a different position.
Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and potential biological activity compared to its saturated and differently unsaturated counterparts.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(Z)-non-4-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2-4,7-8H2,1H3,(H,10,11)/b6-5- |
InChI-Schlüssel |
HVCNEOVTZJYUAI-WAYWQWQTSA-N |
Isomerische SMILES |
CCCC/C=C\CCC(=O)O |
Kanonische SMILES |
CCCCC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



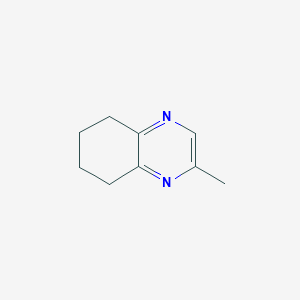
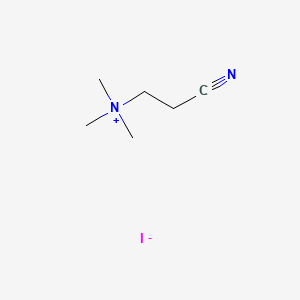
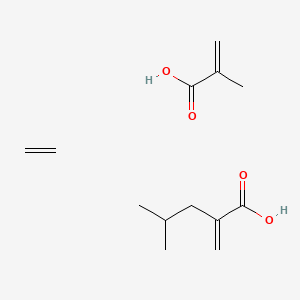
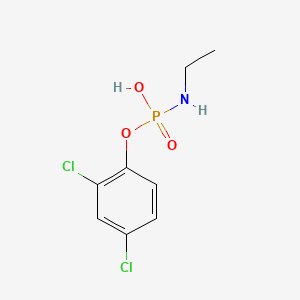
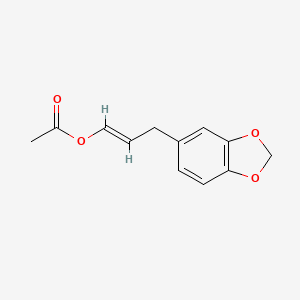
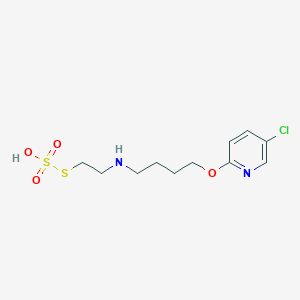

![s-{2-[(2-Cyclohexylbutyl)(ethyl)amino]ethyl} hydrogen sulfurothioate](/img/structure/B14667682.png)
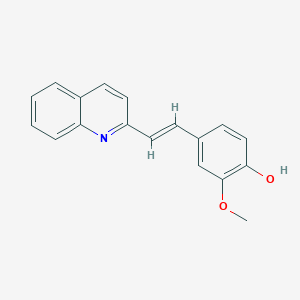
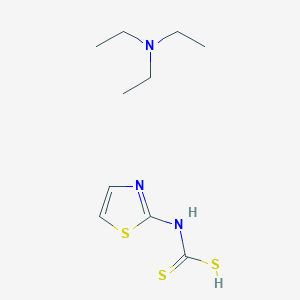
![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)
